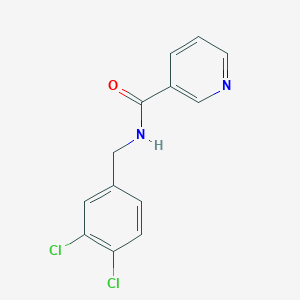

N-(3,4-dichlorobenzyl)nicotinamide

Description

N-(3,4-Dichlorobenzyl)nicotinamide is a nicotinamide derivative featuring a 3,4-dichlorobenzyl group directly attached to the nitrogen of the nicotinamide moiety. The 3,4-dichlorobenzyl group is a recurring motif in herbicides and catalytic ligands, suggesting its role in enhancing molecular interactions with biological or chemical targets .

Properties

Molecular Formula |

C13H10Cl2N2O |

|---|---|

Molecular Weight |

281.13 g/mol |

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C13H10Cl2N2O/c14-11-4-3-9(6-12(11)15)7-17-13(18)10-2-1-5-16-8-10/h1-6,8H,7H2,(H,17,18) |

InChI Key |

KMAXICOFKNOYDI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

2-Chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (Compound 5f)

- Structure : Unlike N-(3,4-dichlorobenzyl)nicotinamide, Compound 5f (from ) contains an ether linkage (-O-) between the dichlorobenzyl group and the nicotinamide nitrogen.

- Activity : Demonstrates exceptional herbicidal efficacy against duckweed (Lemna paucicostata), with an IC50 of 7.8 µM, outperforming clomazone (IC50 = 125 µM). The ether linkage likely enhances solubility or target binding .

- SAR Insight : The 3,4-dichloro substitution on the benzyl group and the 2-chloro substituent on the pyridine ring are critical for activity. Removal of chlorine atoms reduces potency, emphasizing their role in hydrophobic interactions .

3,4-Dichloro-N-(3-chlorophenyl)benzamide

- Structure : A benzamide derivative with a 3-chlorophenyl group instead of a nicotinamide moiety.

- Safety Profile : Classified as hazardous if inhaled, requiring specific first-aid measures (e.g., respiratory support). This highlights the general risks associated with chlorinated aromatic compounds .

- Functional Contrast : The absence of the pyridine ring (nicotinamide) likely reduces herbicidal activity, underscoring the importance of the heterocyclic core in agrochemical design .

Nickel(II) Complex with Dichlorobenzyl-Pyrrolidine Ligand

- Structure : A catalytic ligand featuring a 3,4-dichlorobenzyl group attached to a pyrrolidine-carboxamide scaffold ().

- Application: Used in chemical dynamic kinetic resolution, demonstrating the versatility of dichlorobenzyl groups in non-agrochemical contexts (e.g., asymmetric synthesis) .

Data Table: Key Comparative Properties

Structure-Activity Relationship (SAR) Analysis

- Chlorine Substitution : Dichloro groups on the benzyl ring enhance herbicidal activity by increasing lipophilicity and target binding affinity .

- Heterocyclic Core : The pyridine ring in nicotinamide derivatives improves electron distribution, facilitating interactions with enzyme active sites compared to simple benzamides .

- Linker Flexibility : Ether-linked analogs (e.g., Compound 5f) may offer better bioavailability than direct N-linked derivatives, though this requires empirical validation .

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann method is a classical approach for amide synthesis, involving the reaction of an acid chloride with an amine in a biphasic system. For this compound, nicotinoyl chloride is generated in situ by treating nicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with 3,4-dichlorobenzylamine in the presence of aqueous sodium hydroxide (NaOH) and an organic solvent such as dichloromethane (DCM).

Procedure :

-

Nicotinoyl chloride synthesis : Nicotinic acid (1 eq) is refluxed with excess SOCl₂ (2 eq) at 70°C for 2 hours. The excess SOCl₂ is removed under reduced pressure to yield nicotinoyl chloride as a pale-yellow liquid.

-

Amide formation : 3,4-Dichlorobenzylamine (1 eq) is dissolved in DCM and cooled to 0°C. Nicotinoyl chloride (1 eq) is added dropwise, followed by aqueous NaOH (10% w/v). The mixture is stirred vigorously for 4 hours, after which the organic layer is separated, washed with water, and dried over anhydrous Na₂SO₄. The product is purified via recrystallization from ethanol, yielding this compound as white crystals.

Key Advantages :

-

High atom economy and straightforward setup.

-

Minimal requirement for specialized reagents.

Challenges :

Carbodiimide-Mediated Coupling

Modern synthetic approaches often employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of nicotinic acid. This method avoids the need to isolate reactive intermediates like acid chlorides.

Procedure :

-

Activation : Nicotinic acid (1 eq) is dissolved in dry DMF under nitrogen. EDC (1.2 eq) and HOBt (1.1 eq) are added, and the mixture is stirred at room temperature for 30 minutes.

-

Coupling : 3,4-Dichlorobenzylamine (1 eq) is added, and the reaction is stirred for 12–24 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried and concentrated, and the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to afford the title compound in 75–85% yield.

Key Advantages :

-

Higher yields compared to the Schotten-Baumann method.

-

Compatibility with moisture-sensitive substrates.

Challenges :

-

Requires anhydrous conditions and costly reagents.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Stoichiometry and Additives

-

Excess EDC (1.2 eq) ensures complete activation of nicotinic acid.

-

Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency in carbodiimide methods.

Analytical Characterization

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.